2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2,5-DIFLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2,5-DIFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 2,5-difluoroaniline, and various triazole and pyrazine derivatives. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen exchange reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its triazolopyrazine core is known to exhibit antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2,5-DIFLUOROPHENYL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolopyrazine core may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2,5-DIFLUOROPHENYL)ACETAMIDE
- 2-(8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2,5-DIFLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2,5-DIFLUOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H14ClF2N5O2S |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H14ClF2N5O2S/c21-13-3-1-12(2-4-13)11-31-19-18-26-28(20(30)27(18)8-7-24-19)10-17(29)25-16-9-14(22)5-6-15(16)23/h1-9H,10-11H2,(H,25,29) |
InChI Key |
HAXWSLBDHDXKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F)Cl |
Origin of Product |
United States |
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